molecular formula C16H16O3 B1443724 Acetic acid--(9H-fluoren-9-yl)methanol (1/1) CAS No. 63839-86-1

Acetic acid--(9H-fluoren-9-yl)methanol (1/1)

Cat. No. B1443724
CAS RN: 63839-86-1
M. Wt: 256.3 g/mol
InChI Key: NCSRVQICWIKIBJ-UHFFFAOYSA-N
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Description

“Acetic acid–(9H-fluoren-9-yl)methanol (1/1)” is a compound that involves the combination of acetic acid and (9H-fluoren-9-yl)methanol . The compound is used in the preparation of pyrokinin class of insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine .


Synthesis Analysis

The synthesis of (9H-fluoren-9-yl)methanol can be achieved through a series of steps starting from commercially available (9H-fluoren-9-yl)methanol (FmOH) by treatment with tosyl chloride and pyridine in chloroform .


Molecular Structure Analysis

The molecular structure of (9H-fluoren-9-yl)methanol is represented by the molecular formula C14H12O . The molecular weight of the compound is 196.2445 .


Chemical Reactions Analysis

The electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate leads to low-potential electrodeposition of semiconducting poly (9-fluorenemethanol) (PFMO) film .


Physical And Chemical Properties Analysis

The physical and chemical properties of (9H-fluoren-9-yl)methanol include a molecular weight of 196.24, and it is a solid at room temperature . It has a melting point of 105-107 °C . It is soluble in methanol .

Scientific Research Applications

Carbonylation of Alcohols and Ethers

Acetic acid production through methanol carbonylation is a significant application of acetic acid. This process traditionally uses Rh and Ir organometallic complexes and iodide cocatalysts. However, acidic zeolites and Keggin polyoxometallate clusters are also effective catalysts for the carbonylation of alcohols and ethers to form carboxylic acids and esters, as studied by Cheung, Bhan, Sunley, and Iglesia (2006) (Cheung et al., 2006).

Synthesis from Renewable Sources

The synthesis of acetic acid from renewable sources like CO2 is gaining importance. Qian, Zhang, Cui, and Han (2016) reported a method to produce acetic acid from CO2, methanol, and H2 using a Ru–Rh bimetallic catalyst, marking significant progress in synthetic chemistry and CO2 transformation (Qian et al., 2016).

Iridium Complex Catalysts

The stability of iridium catalysts has become a focus for acetic acid production by methanol carbonylation. Chen Jun-cheng (2010) researched various iridium complex catalysts, highlighting their advantages over rhodium systems (Chen Jun-cheng, 2010).

Studies on Fluorenyl Carbocations

Mladenova, Chen, Rodriquez, Siu, Johnston, Hopkinson, and Lee-Ruff (2001) studied fluorenyl carbocations, which are relevant to the structure of acetic acid--(9H-fluoren-9-yl)methanol. They focused on intramolecular hydride migration in these cations, providing insights into their chemical behavior (Mladenova et al., 2001).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from oxidizing agents .

properties

IUPAC Name

acetic acid;9H-fluoren-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRVQICWIKIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803308
Record name Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-9-methanol acetate

CAS RN

63839-86-1
Record name Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
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Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
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Acetic acid--(9H-fluoren-9-yl)methanol (1/1)

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